molecular formula C7H11N7 B3019204 N6-(2-aminoethyl)-9H-purine-2,6-diamine CAS No. 81528-76-9

N6-(2-aminoethyl)-9H-purine-2,6-diamine

Cat. No.: B3019204
CAS No.: 81528-76-9
M. Wt: 193.214
InChI Key: SBXHVNKVDXBPCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Scientific Research Applications

N6-(2-aminoethyl)-9H-purine-2,6-diamine has a wide range of applications in scientific research:

Safety and Hazards

“N6-(2-aminoethyl)-9H-purine-2,6-diamine” is not classified according to the Globally Harmonized System (GHS), indicating that it does not pose significant hazards . It is also known that this compound does not irritate the skin .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N6-(2-aminoethyl)-9H-purine-2,6-diamine involves the reaction of 2,6-diaminopurine with ethylene diamine under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to maintain consistent reaction conditions and high yield .

Chemical Reactions Analysis

Types of Reactions

N6-(2-aminoethyl)-9H-purine-2,6-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted purines and their derivatives, which can be further utilized in different applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N6-(2-aminoethyl)-9H-purine-2,6-diamine is unique due to its ability to form three hydrogen bonds with thymine, providing greater stability compared to adenine-thymine pairs. This property makes it a valuable tool in synthetic biology and genetic research .

Properties

IUPAC Name

6-N-(2-aminoethyl)-7H-purine-2,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N7/c8-1-2-10-5-4-6(12-3-11-4)14-7(9)13-5/h3H,1-2,8H2,(H4,9,10,11,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXHVNKVDXBPCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC(=N2)N)NCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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